molecular formula C11H9NO2 B14649251 6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl- CAS No. 51779-50-1

6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl-

Cat. No.: B14649251
CAS No.: 51779-50-1
M. Wt: 187.19 g/mol
InChI Key: XAKJXJRQDIYJQO-UHFFFAOYSA-N
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Description

6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl- is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of a methyl group at the 4-position and a phenyl group at the 2-position further defines its structure. Compounds containing the 6H-1,3-oxazin-6-one structural fragment have varied biological activities, including antimicrobial and fungicidal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The traditional approach to synthesizing 6H-1,3-oxazin-6-ones involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is typically carried out in pyridine or ethanol in the presence of sodium acetate or triethylamine . Another method involves the use of 2-acyloxyazirines, which undergo a radical cascade reaction to form 5-hydroxy-6H-1,3-oxazin-6-ones . This reaction utilizes a Bu3SnH/ACHN system as a source of stannyl radicals .

Industrial Production Methods

Industrial production methods for 6H-1,3-oxazin-6-ones are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit dihydrofolate reductase (DHFR) and peptidyl transferase center (PTC) antimicrobial targets . The compound’s structure allows it to bind effectively to these enzymes, thereby inhibiting their function and preventing bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

51779-50-1

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

4-methyl-2-phenyl-1,3-oxazin-6-one

InChI

InChI=1S/C11H9NO2/c1-8-7-10(13)14-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

XAKJXJRQDIYJQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(=N1)C2=CC=CC=C2

Origin of Product

United States

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